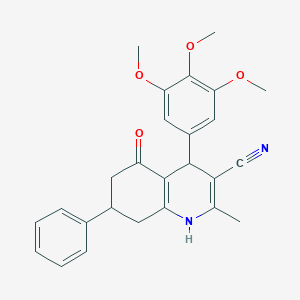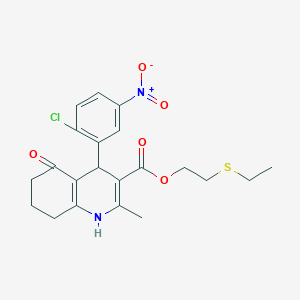![molecular formula C16H24ClNO B4983182 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine, also known as JNJ-7925476, is a small molecule antagonist of the dopamine D3 receptor. It has been found to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease.
Wirkmechanismus
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine acts as an antagonist of the dopamine D3 receptor, blocking the binding of dopamine to this receptor. This results in a reduction of dopamine signaling in the brain, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has been found to have a number of biochemical and physiological effects. It has been shown to reduce drug-seeking behavior in animal models of addiction, and to have antipsychotic effects in animal models of schizophrenia. Additionally, 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has been found to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has several advantages for lab experiments. It has high affinity and selectivity for the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, like all small molecule antagonists, 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has limitations in terms of its specificity and potential off-target effects. Additionally, its effects may be influenced by factors such as dosing and route of administration.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine. One area of research is the potential use of 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine as a treatment for drug addiction, schizophrenia, and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms underlying its therapeutic effects and to optimize its dosing and administration. Finally, 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine may be a useful tool for studying the dopamine D3 receptor and its role in various physiological and pathological conditions.
Synthesemethoden
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine can be synthesized via a multistep process starting with the reaction of 2-chloro-4,6-dimethylphenol with 1-bromobutane to form 4-(2-chloro-4,6-dimethylphenoxy)butyl bromide. This intermediate is then reacted with pyrrolidine in the presence of a base to yield 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been found to have high affinity and selectivity for the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has been shown to reduce drug-seeking behavior in animal models of addiction and may have potential as a treatment for cocaine and nicotine addiction. It has also been found to have antipsychotic effects in animal models of schizophrenia and may be a potential treatment for this disorder. Additionally, 1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine has been studied for its potential neuroprotective effects in Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO/c1-13-11-14(2)16(15(17)12-13)19-10-6-5-9-18-7-3-4-8-18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHTYTLZJWZDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4983108.png)




![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4983147.png)
![4-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4983158.png)
![1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B4983160.png)
![2-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4983175.png)
![N-(2,4-difluorophenyl)-N'-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}urea](/img/structure/B4983179.png)
![5a-hydroxy-3,4,4-trimethyl-3a,3b,4,4a,5,5a-hexahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioamide](/img/structure/B4983186.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)
![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)